molecular formula C6H9ClO2 B1609302 ethyl (E)-3-chlorobut-2-enoate CAS No. 38624-62-3

ethyl (E)-3-chlorobut-2-enoate

Cat. No. B1609302
CAS RN: 38624-62-3
M. Wt: 148.59 g/mol
InChI Key: NCVQPBQMFVGACR-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-3-chlorobut-2-enoate is a useful research compound. Its molecular formula is C6H9ClO2 and its molecular weight is 148.59 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl (E)-3-chlorobut-2-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136905. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl (E)-3-chlorobut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (E)-3-chlorobut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

38624-62-3

Product Name

ethyl (E)-3-chlorobut-2-enoate

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

ethyl (E)-3-chlorobut-2-enoate

InChI

InChI=1S/C6H9ClO2/c1-3-9-6(8)4-5(2)7/h4H,3H2,1-2H3/b5-4+

InChI Key

NCVQPBQMFVGACR-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/Cl

SMILES

CCOC(=O)C=C(C)Cl

Canonical SMILES

CCOC(=O)C=C(C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl acetoacetate (150.0 g, 0.86 mol) in hexanes (200 mL) was added phosphorus pentachloride (95.0 g, 0.456 mol) at 23° C. under nitrogen and stirred for 3 h. Water (300 mL) was added to the reaction mixture while cooling in an ice-bath. The organic layer was separated, washed with an aqueous solution of 20% potassium carbonate (3×200 mL) followed by a saturated sodium chloride solution (2×100 mL), dried over sodium sulfate and concentrated in vacuo to afford 3-chloro-but-2-enoic acid ethyl ester which was purified by distillation (95.8 g, 75%): boiling range 160°-170° C.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.